11|A-Hydroxy-STS 557, also known as 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one, is a synthetic progestogen that has garnered attention due to its potential applications in hormone therapy and reproductive health. This compound is structurally related to other steroid hormones and is primarily investigated for its binding affinity to progesterone receptors.
11|A-Hydroxy-STS 557 is synthesized from steroid precursors through chemical modifications. It belongs to the class of synthetic progestogens, which are compounds designed to mimic the action of natural progesterone in the body. The classification of this compound falls under the category of anabolic agents, specifically within the realm of steroid hormones used in therapeutic settings, particularly in gynecology and endocrinology.
The synthesis of 11|A-Hydroxy-STS 557 typically involves several key steps:
These methods reflect a combination of classical organic synthesis techniques and modern approaches like solid-phase synthesis for efficiency and yield optimization .
The molecular structure of 11|A-Hydroxy-STS 557 can be represented as follows:
The structural analysis reveals that this compound maintains a configuration conducive for receptor binding, which is critical for its biological activity .
11|A-Hydroxy-STS 557 participates in several chemical reactions relevant to its function:
These reactions are crucial for understanding both its therapeutic potential and its metabolic fate within biological systems .
The mechanism of action of 11|A-Hydroxy-STS 557 primarily revolves around its interaction with progesterone receptors. Upon administration:
Research indicates that its binding affinity is comparable to natural progesterone, making it a viable candidate for therapeutic use .
The physical and chemical properties of 11|A-Hydroxy-STS 557 are essential for its application:
These properties influence its formulation in pharmaceutical preparations and its storage conditions .
11|A-Hydroxy-STS 557 has several scientific applications:
The ongoing research into this compound highlights its potential role in advancing reproductive health therapies .
The development of synthetic progestagens represents a pivotal advancement in reproductive medicine, driven by the need for agents with enhanced specificity, bioavailability, and reduced off-target effects compared to natural progesterone. Early progestins like medroxyprogesterone acetate and levonorgestrel established the therapeutic potential of steroidal modulation but exhibited limitations, including androgenic side effects and incomplete tissue selectivity [1]. This spurred research into structurally novel compounds capable of dissecting progesterone's agonist and antagonist activities. The 1970s–1980s witnessed intensified exploration of estra-4,9-diene derivatives, characterized by modifications at C17 to improve oral bioavailability and receptor binding kinetics. STS 557 (17α-cyanomethyl-17β-hydroxy-estra-4,9(10)-diene-3-one) emerged from this era as a prototypical "hybrid" progestagen, synthesized by scientists in the German Democratic Republic. Its design strategically incorporated a 17α-cyanomethyl group—a radical departure from traditional alkyl or acetyl substitutions—to enhance metabolic stability while enabling potent progesterone receptor (PR) engagement [1] [8]. Preclinical studies rapidly distinguished STS 557 from predecessors; it demonstrated 10-fold greater progestational activity than levonorgestrel in the Clauberg-McPhail assay yet paradoxically exhibited antiprogestational and contragestational effects in rabbits, highlighting its functionally selective profile [1].
Table 1: Key Preclinical Properties of STS 557 Compared to Reference Progestagens
Property | STS 557 | Levonorgestrel | Chlormadinone Acetate |
---|---|---|---|
Relative Progestational Potency (Clauberg-McPhail) | 10x | 1x (Reference) | ~1x |
Antiprogestational Activity | Yes (Dose-dependent) | Minimal | Minimal |
Fertilization Inhibition (Rabbit) | Complete | Partial | Partial |
Oral Bioavailability | High | High | Moderate |
Key Structural Feature | 17α-Cyanomethyl | 17α-Ethynyl | 17α-Acetoxy |
STS 557’s core structure—estra-4,9(10)-diene-3-one—provides a conformationally rigid scaffold favoring high-affinity PR binding. The critical innovation lies in the 17α-cyanomethyl substituent. This electron-withdrawing group:
Pharmacologically, STS 557 exhibits a complex spectrum:
11α-Hydroxy-STS 557 is the primary oxidative metabolite of STS 557, formed predominantly in the liver via CYP3A4/2C9-mediated hydroxylation at the C11 position. Its significance stems from three key aspects:
Table 2: Characteristics of 11α-Hydroxy-STS 557
Property | 11α-Hydroxy-STS 557 |
---|---|
Chemical Structure | 17α-Cyanomethyl-17β-hydroxy-11α-hydroxy-estra-4,9-diene-3-one |
Primary Formation Route | Hepatic CYP3A4/2C9 Hydroxylation of STS 557 |
Detection Methods | GC-MS, HPLC (Requires derivatization for optimal sensitivity) |
Relative Receptor Binding (Predicted) | Likely retained PR affinity; potential altered selectivity profile vs. parent |
Functional Significance | Contributes to overall pharmacological profile; potential distinct activity |
Structural and Functional Implications: The introduction of an 11α-hydroxyl group creates a stereochemical environment distinct from later 11β-substituted SPRMs like asoprisnil (J867). While 11β-substitutions (e.g., benzaldoxime in asoprisnil) were deliberately engineered to enhance PR binding and mixed agonist/antagonist profiles [4], the physiological 11α-hydroxylation of STS 557 represents a natural metabolic activation/inactivation step. The α-configuration may sterically hinder optimal positioning within the PR ligand-binding domain compared to the β-orientation, potentially reducing intrinsic activity while maintaining receptor occupancy. This could contribute to the overall tissue-selective or partial agonist effects observed with STS 557 treatment in vivo. Functional characterization of the isolated metabolite is limited, but its structural similarity suggests it contributes significantly to the net pharmacological effect, akin to how 11-hydroxy-THC contributes to cannabis edibles' effects [5] [7].
Contribution to Mechanism and SPRM Development: The identification and study of 11α-Hydroxy-STS 557 provided crucial insights into metabolic activation pathways for steroidal drugs. It highlighted the C11 position as a viable site for synthetic modification to modulate receptor interaction dynamics. This knowledge directly informed the rational design of subsequent Selective Progesterone Receptor Modulators (SPRMs), particularly the 11β-benzaldoxime derivatives like asoprisnil. These compounds exploit the 11β-position to achieve optimized mixed agonist/antagonist profiles with tissue selectivity, enabling therapeutic applications like uterine fibroid treatment without inducing full progesterone antagonism [4]. Thus, 11α-Hydroxy-STS 557 serves as both a biologically relevant metabolite and a structural stepping stone in the evolution of modern progesterone receptor pharmacology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7